molecular formula C14H18OSi B14183806 [4-(4-Methoxyphenyl)but-3-en-1-yn-1-yl](trimethyl)silane CAS No. 922528-77-6

[4-(4-Methoxyphenyl)but-3-en-1-yn-1-yl](trimethyl)silane

Cat. No.: B14183806
CAS No.: 922528-77-6
M. Wt: 230.38 g/mol
InChI Key: NPYUFQAZCBPYHZ-UHFFFAOYSA-N
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Description

4-(4-Methoxyphenyl)but-3-en-1-yn-1-ylsilane: is an organosilicon compound that features a trimethylsilyl group attached to a butenynyl chain, which is further substituted with a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methoxyphenyl)but-3-en-1-yn-1-ylsilane typically involves the coupling of a trimethylsilyl-protected alkyne with a suitable aryl halide. One common method is the Sonogashira coupling reaction, which uses palladium catalysts and copper co-catalysts under an inert atmosphere. The reaction conditions often include the use of solvents like tetrahydrofuran or dimethylformamide, and bases such as triethylamine or potassium carbonate .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the alkyne or alkene moieties, converting them into alkanes or alkenes, respectively.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst, or lithium aluminum hydride (LiAlH4) for more selective reductions.

    Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.

Major Products:

    Oxidation: Quinones or phenolic derivatives.

    Reduction: Saturated hydrocarbons or partially reduced alkenes.

    Substitution: Various silyl ethers or other substituted silanes.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand or a precursor in the synthesis of catalysts for various organic transformations.

    Materials Science: It is used in the preparation of silicon-based materials with unique electronic or optical properties.

Biology and Medicine:

Industry:

    Polymer Synthesis: It is used in the production of silicon-containing polymers with enhanced thermal and mechanical properties.

Mechanism of Action

The mechanism by which 4-(4-Methoxyphenyl)but-3-en-1-yn-1-ylsilane exerts its effects depends on the specific application. In catalysis, the trimethylsilyl group can stabilize reactive intermediates, facilitating various organic reactions. In biological systems, the methoxyphenyl group may interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Uniqueness: The presence of the trimethylsilyl group in 4-(4-Methoxyphenyl)but-3-en-1-yn-1-ylsilane imparts unique stability and reactivity, making it a valuable intermediate in organic synthesis and materials science.

Properties

CAS No.

922528-77-6

Molecular Formula

C14H18OSi

Molecular Weight

230.38 g/mol

IUPAC Name

4-(4-methoxyphenyl)but-3-en-1-ynyl-trimethylsilane

InChI

InChI=1S/C14H18OSi/c1-15-14-10-8-13(9-11-14)7-5-6-12-16(2,3)4/h5,7-11H,1-4H3

InChI Key

NPYUFQAZCBPYHZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=CC#C[Si](C)(C)C

Origin of Product

United States

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